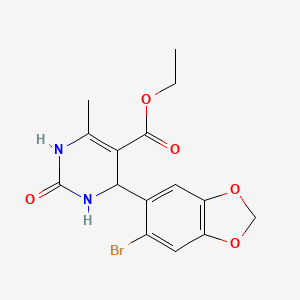

Ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent reaction involving aldehydes, β-ketoesters, and urea/thiourea . The core structure features a tetrahydropyrimidine ring with a 6-bromo-1,3-benzodioxol-5-yl substituent at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 5-position.

Properties

IUPAC Name |

ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O5/c1-3-21-14(19)12-7(2)17-15(20)18-13(12)8-4-10-11(5-9(8)16)23-6-22-10/h4-5,13H,3,6H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOEVIUCLYOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2Br)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C20H20BrN2O5

- Molecular Weight : 434.2805 g/mol

The structure includes a benzodioxole moiety, a bromine atom, and a tetrahydropyrimidine ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against several pathogens. The presence of the benzodioxole ring is hypothesized to enhance its interaction with microbial targets.

- Antitumor Potential : The compound's structural features suggest potential anticancer activity. Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its mechanism of action could involve binding to active sites of target enzymes.

The biological activity of this compound is thought to be mediated through several pathways:

- Target Interaction : The compound may interact with various molecular targets such as receptors or enzymes, modulating their activity.

- Structural Influence : The unique combination of the benzodioxole and pyrimidine rings may confer distinct binding affinities and specificities that enhance its pharmacological effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans at MIC values below 20 µg/mL. |

| Study 2 | Showed that the compound inhibits proliferation in human cancer cell lines (e.g., HepG2) with IC50 values indicating potent anticancer effects. |

| Study 3 | Investigated enzyme inhibition; results indicated that the compound effectively inhibits thioredoxin reductase (TrxR), a target in cancer therapy. |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at the 4-Position

- Bromo-Benzodioxol vs. Phenyl Groups :

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () lacks the bromo-benzodioxol group, reducing steric hindrance and electrophilicity. This structural simplification correlates with lower anticancer activity in phenyl-substituted analogs compared to halogenated derivatives . - Imidazo[2,1-b]thiazole Substitution :

Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces bromo-benzodioxol with a chloroimidazothiazole group, enhancing π-π stacking interactions in enzyme binding, as observed in kinase inhibition assays .

Modifications at the 2-Oxo Position

- Thioxo Analogs :

Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the 2-oxo group with a thioxo moiety, increasing lipophilicity (logP +0.3) and altering hydrogen-bonding capacity, which impacts solubility and membrane permeability .

Ester Group Variations

- Methyl vs. Ethyl Esters :

Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shows a 20% higher thymidine phosphorylase inhibition (IC₅₀ = 0.014 µM) compared to ethyl esters, likely due to improved metabolic stability and reduced steric bulk .

Physicochemical Properties

- Melting Points: Target Compound: Not explicitly reported, but analogs with similar halogenation (e.g., 4-(4-bromophenyl) derivatives) exhibit m.p. 160–165°C . Methyl ester analogs: 87.8–90.4°C (), indicating lower crystallinity compared to ethyl esters .

- Solubility : Bromo-benzodioxol derivatives show reduced aqueous solubility (<0.1 mg/mL) due to hydrophobicity, whereas hydroxylated analogs (e.g., 4-(4-hydroxyphenyl)) exhibit improved solubility (1.2 mg/mL) .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of substituted benzaldehyde derivatives (e.g., 6-bromo-1,3-benzodioxol-5-carbaldehyde) with ethyl acetoacetate under basic conditions to form a chalcone intermediate.

- Step 2: Cyclization with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to construct the tetrahydropyrimidine core.

- Step 3: Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to isolate the final product . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR: To confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 9.20–10.01 ppm in DMSO-d6) .

- Single-crystal X-ray diffraction: To resolve the 3D structure, including ring puckering (e.g., tetrahydropyrimidine core deviations from planarity) and dihedral angles between aromatic systems .

- Elemental analysis and mass spectrometry: To validate molecular formula and purity .

Q. What biological activities are associated with structurally related tetrahydropyrimidines?

Analogous compounds exhibit:

- Antimicrobial activity: Tested via agar diffusion assays against Gram-positive/negative bacteria .

- Anticancer potential: Evaluated through in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines .

- Enzyme inhibition: Screened against targets like cyclooxygenase (COX) or kinases using fluorometric assays .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the tetrahydropyrimidine core be addressed?

Strategies include:

- Directed metalation: Use of palladium catalysts for Suzuki-Miyaura coupling at the bromo-substituted benzodioxole ring .

- Protecting group strategies: Temporary protection of reactive sites (e.g., hydroxyl groups with benzyl ethers) to direct electrophilic substitution .

- Solvent-controlled reactions: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .

Q. How do crystallographic data resolve contradictions in structural assignments from NMR?

Discrepancies may arise due to:

- Dynamic effects in solution: Flexible conformations observed in NMR vs. static X-ray structures. Cross-validation via temperature-dependent NMR or NOESY can clarify .

- Hydrogen bonding networks: X-ray reveals intermolecular H-bonds (e.g., C–H···O) that influence solid-state packing but are absent in solution .

Q. What computational methods support the analysis of electronic effects in this compound?

- DFT calculations: To map electron density distributions, especially at the bromo-substituted benzodioxole ring, which influences reactivity in cross-coupling reactions .

- Molecular docking: To predict binding interactions with biological targets (e.g., enzyme active sites) based on crystallographic data .

Q. How does the bromo substituent influence photophysical or electrochemical properties?

- Redox behavior: Cyclic voltammetry reveals shifts in reduction potentials due to electron-withdrawing bromo groups .

- UV-Vis spectroscopy: Bromine increases molar absorptivity in the 250–300 nm range, useful for tracking reaction progress .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Discrepancies may stem from:

Q. Why do biological activity results vary between analogous compounds?

Variations arise from:

- Substituent electronic effects: Electron-withdrawing groups (e.g., Br) enhance stability but may reduce membrane permeability .

- Stereochemical differences: Enantiomeric purity (confirmed via chiral HPLC) impacts binding affinity to chiral biological targets .

Methodological Tables

Table 1: Key Crystallographic Parameters from Representative Studies

| Parameter | Value (Example) | Evidence Source |

|---|---|---|

| Mean C–C bond length | 0.004 Å | |

| Dihedral angle (benzodioxole) | 80.94° | |

| R factor | 0.048–0.151 |

Table 2: Optimization of Cyclization Step

| Condition | Yield Improvement Strategy | Evidence Source |

|---|---|---|

| Acid catalyst | Acetic acid > HCl | |

| Temperature | Reflux (80–100°C) | |

| Reaction time | 8–12 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.